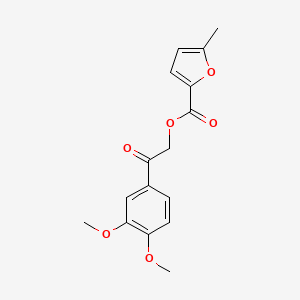

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation by direct sunlight . Another synthesis method described the production of 3,4-disubstituted furan-2,5-dicarboxylic acids through a condensation reaction in the presence of KOH . Additionally, the synthesis of optically active paraconic-acid derivatives was achieved using kinetic enzymatic resolution .

Molecular Structure Analysis

The molecular structure of these compounds has been determined using techniques such as single-crystal X-ray analysis. For example, the crystal structure of a related compound, (Z)- (±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, was solved and found to be stabilized by intermolecular C-H…O hydrogen-bonding interactions . The planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was also analyzed, revealing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes various reactions. Methanolysis and hydrolysis reactions of methyl 2,5- and 4,5-dihydrofuran-2-carboxylates have been studied, leading to the formation of different products depending on the conditions . The Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates resulted in highly functionalized 2-cyclohexenonedicarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal packing is often stabilized by hydrogen bonding and van der Waals interactions, as seen in the natural bond orbital and Hirshfeld surface analysis study . The absolute configuration of optically active derivatives has been determined through computational studies, which is crucial for understanding their physical properties such as specific rotation .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate is a compound that may be involved in synthetic pathways and chemical reactions relevant to organic chemistry and materials science. For instance, derivatives of methylfuran, such as those similar in structure to this compound, have been synthesized and studied for their chemical properties and reactivities. In one study, methyl 5-methoxyfuran-2-carboxylate reacted with dimethyl acetylenedicarboxylate to produce trimethyl 3-hydroxy-6-methoxybenzene-1,2,4-tricarboxylate, demonstrating the potential for complex transformations involving furan derivatives (Abbott et al., 1974).

Antimicrobial and Anti-Proliferative Activities

Compounds featuring the dimethoxyphenyl moiety, similar to this compound, have been investigated for their biological activities. A study on 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives revealed that certain compounds in this class exhibit significant antimicrobial and anti-proliferative activities against various cancer cell lines, highlighting the potential therapeutic applications of these molecules (Al-Wahaibi et al., 2021).

Catalysis and Material Science

Furan derivatives, akin to this compound, are also explored in the context of catalysis and materials science. For example, methyl 5-bromo-2-furoate and related esters have been used in palladium-catalyzed direct arylation reactions, providing an efficient route to biheteroaryls. Such processes underscore the utility of furan derivatives in synthesizing complex heteroaromatic compounds, which are valuable in various chemical industries (Fu et al., 2012).

Structural and Crystallographic Studies

The study of compounds structurally related to this compound extends to crystallography and molecular structure analysis. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a related compound, was synthesized and its molecular structure elucidated using single crystal X-ray analysis, highlighting the importance of such studies in understanding the geometric and electronic properties of complex organic molecules (Shabir et al., 2020).

properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 5-methylfuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-10-4-6-14(22-10)16(18)21-9-12(17)11-5-7-13(19-2)15(8-11)20-3/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADGOQYPZOLRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)